molecular formula C17H15N3O2 B6051352 2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide

2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide

Cat. No. B6051352
M. Wt: 293.32 g/mol
InChI Key: FPUVBMSRVBQGSX-VCHYOVAHSA-N
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Description

2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Indole-3-carboxaldehyde benzoyl hydrazone (ICA-BH). It is a hydrazone derivative of indole-3-carboxaldehyde and benzoyl hydrazine. The compound has a molecular formula of C20H17N3O2 and a molecular weight of 331.37 g/mol.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide is not fully understood. However, studies have shown that the compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to inhibit the activity of certain enzymes and transcription factors that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are two major contributors to the development of various diseases. It has also been found to enhance the activity of certain enzymes that are involved in the detoxification of harmful chemicals in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide in lab experiments is its ability to exhibit multiple therapeutic properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, the compound has certain limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide can be achieved through the reaction of indole-3-carboxaldehyde and benzoyl hydrazine in the presence of a suitable catalyst. This reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization.

Scientific Research Applications

2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-hydroxy-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-14(12-6-2-4-8-15(12)19-11)10-18-20-17(22)13-7-3-5-9-16(13)21/h2-10,19,21H,1H3,(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUVBMSRVBQGSX-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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